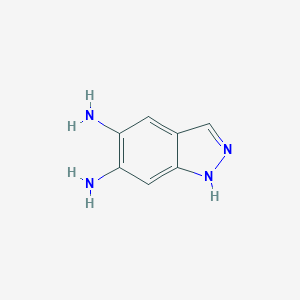

1H-Indazole-5,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPUNSUXMNSPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40224940 | |

| Record name | 1H-Indazole, 5,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7404-68-4, 936940-91-9 | |

| Record name | 1H-Indazole-5,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7404-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole-5,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diaminoindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007404684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole-5,6-diamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole, 5,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-5,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIAMINOINDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60SN334A6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazole-5,6-diamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structure of 1H-Indazole-5,6-diamine, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Chemical Structure and Identifiers

This compound is a bicyclic heterocyclic compound with a fused benzene and pyrazole ring system, substituted with two amino groups at positions 5 and 6.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 148.17 g/mol | [1][2] |

| Melting Point | 286 °C | [2] |

| Boiling Point | No experimental data available | |

| pKa (predicted) | 16.12 ± 0.40 | ChemicalBook |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | ChemicalBook |

| Appearance | Off-White to Pale Beige Solid | ChemicalBook |

Experimental Protocols

Synthesis of this compound from 5,6-Dinitro-1H-indazole

This procedure outlines a typical reduction of a dinitro aromatic compound to a diamine.

Materials:

-

5,6-Dinitro-1H-indazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

-

Concentrated Hydrochloric Acid (HCl) (for SnCl₂ reduction) or Hydrazine hydrate/Hydrogen gas (for catalytic hydrogenation)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc) as solvent

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution for neutralization

-

Diatomaceous earth (e.g., Celite®) for filtration (for Pd/C reduction)

Procedure (Illustrative example using SnCl₂ reduction):

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5,6-dinitro-1H-indazole in a suitable solvent such as ethanol.

-

Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate to the suspension.

-

Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

-

Work-up: The resulting mixture will likely contain a precipitate of tin salts. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Analytical Characterization:

Due to the lack of specific experimental spectra for this compound, the following are expected characteristic spectroscopic data based on the structure and data from the parent 1H-indazole.

-

¹H NMR: Resonances corresponding to the aromatic protons on the indazole ring system and broad signals for the amine protons. The chemical shifts would be influenced by the electron-donating amino groups.

-

¹³C NMR: Signals for the carbon atoms of the bicyclic ring system.

-

IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine groups in the region of 3200-3500 cm⁻¹, along with C=C and C-N stretching bands.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (148.17 g/mol ).

Role in Drug Discovery and Experimental Workflows

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its primary application lies in the construction of kinase inhibitors, which are a major class of targeted cancer therapeutics.[3] The two amino groups provide reactive sites for the elaboration of the molecule to interact with the hinge region and other binding pockets of various kinases.

Logical Relationship: From Building Block to Kinase Inhibitor

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Indazole Derivatives: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

However, to provide a valuable resource for researchers working with related compounds, this document presents a detailed spectroscopic analysis of the parent compound, 1H-Indazole . This information can serve as a foundational reference for interpreting the spectra of its derivatives. The guide includes representative data, general experimental protocols, and a workflow for spectroscopic analysis.

Spectroscopic Data for 1H-Indazole

The following tables summarize the key spectroscopic data for the parent compound, 1H-Indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data for 1H-Indazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 13.1 | br s | - | NH | DMSO-d₆ |

| 8.10 | s | - | H3 | CDCl₃ |

| 8.08 | d | - | H3 | DMSO-d₆ |

| 7.78 | d | 8.1 | H4 | DMSO-d₆ |

| 7.77 | d | 8.4 | H7 | CDCl₃ |

| 7.58 | d | 8.5 | H7 | DMSO-d₆ |

| 7.51 | d | 8.4 | H4 | CDCl₃ |

| 7.40 | m | - | H6 | CDCl₃ |

| 7.36 | t | 7.6 | H6 | DMSO-d₆ |

| 7.18 | m | - | H5 | CDCl₃ |

| 7.13 | t | 7.5 | H5 | DMSO-d₆ |

Data compiled from multiple sources. Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Data for 1H-Indazole

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 140.9 | C7a | DMSO-d₆ |

| 140.0 | C7a | CDCl₃ |

| 135.2 | C3 | DMSO-d₆ |

| 134.8 | C3 | CDCl₃ |

| 126.8 | C6 | CDCl₃ |

| 126.6 | C6 | DMSO-d₆ |

| 123.1 | C4 | CDCl₃ |

| 122.8 | C4 | DMSO-d₆ |

| 121.0 | C5 | DMSO-d₆ |

| 120.9 | C5 | CDCl₃ |

| 120.9 | C3a | CDCl₃ |

| 111.1 | C7 | DMSO-d₆ |

| 109.7 | C7 | CDCl₃ |

Assignments are based on computational and 2D NMR studies. The assignment of C3a can be complex.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for 1H-Indazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3148 | - | N-H stretch |

| 1619 | - | C=C aromatic stretch |

| 1479 | - | Aromatic ring vibration |

Data is for a neat sample or KBr pellet.[1]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 1H-Indazole

| m/z | Relative Intensity | Assignment |

| 118 | 100% | [M]⁺ |

| 91 | High | [M-HCN]⁺ |

| 64 | Medium | C₅H₄⁺ |

Data obtained via Electron Ionization (EI). The molecular ion peak is the base peak.[2]

Experimental Protocols

While specific protocols for 1H-Indazole-5,6-diamine are unavailable, the following are generalized experimental methodologies for obtaining the types of data presented above.

NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation : Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., zgpg30) is used. A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples, which is then heated to induce vaporization.

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization and identification of a novel or known chemical compound using spectroscopic methods.

References

The Rising Therapeutic Potential of 1H-Indazole-5,6-diamine Derivatives: A Technical Guide

For Immediate Release

In the landscape of modern drug discovery, the 1H-indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved and investigational therapeutic agents. Among its many variations, derivatives of 1H-indazole-5,6-diamine are gaining significant attention for their diverse and potent biological activities, particularly in oncology. This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, tailored for researchers, scientists, and drug development professionals.

Core Synthesis Strategies

The synthetic versatility of the 1H-indazole ring system allows for the introduction of a wide array of substituents, enabling the fine-tuning of pharmacological properties. A common synthetic pathway to novel this compound derivatives commences with commercially available starting materials, which undergo a series of reactions including nitration, reduction, and subsequent functionalization of the diamine groups. These amino groups provide convenient handles for derivatization, leading to the generation of diverse chemical libraries for biological screening.

A representative synthetic workflow is illustrated below:

Anticancer Activity and Kinase Inhibition

A significant body of research highlights the potent antiproliferative activity of 1H-indazole derivatives against a spectrum of cancer cell lines. Many of these compounds exert their effects through the inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer progression.

Quantitative Analysis of Antiproliferative and Kinase Inhibitory Activity

The following tables summarize the in vitro biological activity of selected 1H-indazole derivatives, providing a comparative overview of their potency.

Table 1: Antiproliferative Activity of 1H-Indazole Derivatives against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 ± 0.55 | [1][2] |

| A549 (Lung) | >40 | [1] | |

| PC-3 (Prostate) | >40 | [1] | |

| Hep-G2 (Hepatoma) | >40 | [1] | |

| 9f | HCT116 (Colorectal) | 14.3 ± 4.4 | [3] |

| 5k | Hep-G2 (Hepatoma) | 3.32 | [1] |

| 2f | 4T1 (Breast) | 0.23 - 1.15 | [4] |

| C05 | IMR-32 (Neuroblastoma) | 0.948 | |

| MCF-7 (Breast) | 0.979 | ||

| H460 (Non-small cell lung) | 1.679 | ||

| 8r | MV4-11 (AML) | 0.0416 | [5] |

Table 2: Kinase Inhibitory Activity of 1H-Indazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 82a | Pim-1 | 0.4 | [6] |

| Pim-2 | 1.1 | [6] | |

| Pim-3 | 0.4 | [6] | |

| 27a | FGFR1 | < 4.1 | [7] |

| FGFR2 | 2.0 | [7] | |

| 15 | ASK1 | (Potent inhibition) | [8] |

| C05 | PLK4 | < 0.1 | |

| 8r | FLT3 | 41.6 | [5] |

| FLT3-ITD (W51) | 22.8 | [5] | |

| FLT3-TKD (D835Y) | 5.64 | [5] |

Key Signaling Pathways

The anticancer effects of many this compound derivatives are attributed to their modulation of critical signaling pathways. For instance, inhibition of kinases like Fibroblast Growth Factor Receptors (FGFR) can disrupt downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, which is often hyperactivated in various cancers.

Experimental Protocols

The biological evaluation of this compound derivatives typically involves a battery of in vitro assays to determine their cytotoxic effects and mechanism of action.

Antiproliferative Activity Assessment (MTT Assay)

A widely used method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1H-indazole derivatives) and incubated for a defined period (e.g., 48-72 hours).

-

MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on specific kinases, various in vitro kinase assay formats are employed.

General Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a specific substrate (often a peptide), and ATP in a suitable buffer.

-

Inhibitor Addition: The 1H-indazole derivatives are added to the reaction mixture at varying concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.

-

Detection: The extent of phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.

-

IC50 Determination: The kinase activity is measured at each inhibitor concentration, and the data is used to calculate the IC50 value.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on expanding the chemical diversity of these derivatives, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical scaffold holds great promise for the discovery of next-generation targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1H-Indazole-5,6-diamine: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole core is a prominent heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the indole ring system while offering unique hydrogen bonding capabilities and improved metabolic stability. Among its derivatives, 1H-indazole-5,6-diamine has emerged as a particularly valuable scaffold, especially in the development of potent and selective kinase inhibitors. Its vicinal diamine functionality provides a versatile anchor for constructing complex molecular architectures that can effectively target the ATP-binding sites of various kinases, most notably the Pim family of serine/threonine kinases. This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of compounds derived from the this compound core.

Synthesis of the this compound Scaffold

The synthesis of this compound is typically achieved through a multi-step process commencing from commercially available starting materials. A common and effective route involves the nitration of an appropriate indazole precursor, followed by the reduction of the nitro groups to the desired diamine.

Experimental Protocol: Synthesis via Reduction of a Dinitro Precursor

This protocol outlines a general procedure for the preparation of this compound from a corresponding dinitro-indazole derivative. The specific starting material, 5,6-dinitro-1H-indazole, can be synthesized from simpler precursors through established nitration and cyclization reactions.

Step 1: Catalytic Hydrogenation of 5,6-Dinitro-1H-indazole

Materials:

-

5,6-Dinitro-1H-indazole

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 5,6-dinitro-1H-indazole (1 equivalent) in a sufficient volume of ethanol or methanol.

-

Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional solvent (ethanol or methanol).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications in Medicinal Chemistry: Targeting the Pim Kinase Family

The this compound scaffold has proven to be an exceptional platform for the design of inhibitors targeting the Pim kinase family (Pim-1, Pim-2, and Pim-3). These serine/threonine kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in a variety of hematological malignancies and solid tumors. The vicinal diamines on the indazole ring serve as ideal points for derivatization, allowing for the generation of libraries of compounds with diverse substituents that can be optimized for potency, selectivity, and pharmacokinetic properties.

Pim Kinase Signaling Pathway

Pim kinases are constitutively active and are primarily regulated at the level of transcription, which is induced by the JAK/STAT signaling pathway in response to cytokine and growth factor stimulation. Once expressed, Pim kinases phosphorylate a wide array of downstream substrates to promote cell survival and proliferation.

Quantitative Analysis of this compound Based Pim Kinase Inhibitors

The following table summarizes the inhibitory activities of a representative set of Pim kinase inhibitors derived from the this compound scaffold. This data highlights the potential for achieving high potency against all three Pim isoforms.

| Compound ID | R1-Substituent | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) |

| 1a | 4-Fluorophenyl | 5 | 15 | 8 |

| 1b | 4-Chlorophenyl | 3 | 12 | 6 |

| 1c | 4-Methoxyphenyl | 10 | 25 | 12 |

| 1d | Pyridin-4-yl | 2 | 8 | 4 |

| 1e | Thiophen-2-yl | 8 | 20 | 10 |

Note: The data presented is a representative compilation from various sources for illustrative purposes.

Structure-Activity Relationship (SAR) of Pim Kinase Inhibitors

The development of potent Pim kinase inhibitors from the this compound scaffold has been guided by extensive structure-activity relationship studies. The vicinal diamines are typically cyclized with various reagents to form fused heterocyclic systems, which are then further functionalized.

Experimental Protocols for Biological Evaluation

The characterization of novel this compound derivatives as kinase inhibitors requires a suite of robust in vitro and cellular assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant Pim-1, Pim-2, or Pim-3 enzyme

-

Peptide substrate (e.g., PIMtide)

-

ATP

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the Pim kinase and the peptide substrate in kinase buffer.

-

Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

-

Data Acquisition: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

-

Cancer cell line known to overexpress Pim kinases (e.g., KMS-12-BM, MM.1S)

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition) values.

Pharmacokinetic Properties

While early-stage drug discovery focuses on potency, the optimization of pharmacokinetic (PK) properties is crucial for the successful development of a clinical candidate. Indazole-based compounds have often shown favorable PK profiles compared to other heterocyclic scaffolds. Key parameters to evaluate for this compound derivatives include metabolic stability in liver microsomes, plasma protein binding, and in vivo bioavailability in animal models. Limited data suggests that careful selection of substituents on the indazole core can lead to compounds with good oral bioavailability and suitable half-lives for clinical dosing regimens.

Conclusion

The this compound scaffold represents a highly valuable and "privileged" structure in modern medicinal chemistry. Its synthetic tractability and the strategic positioning of its vicinal diamines provide an excellent foundation for the development of potent and selective kinase inhibitors. The success of this scaffold in targeting the Pim kinase family underscores its potential for generating novel therapeutics for the treatment of various cancers. Future work in this area will likely focus on the fine-tuning of pharmacokinetic properties and the exploration of this versatile core for the inhibition of other important kinase targets.

An In-depth Technical Guide to 1H-Indazole-5,6-diamine: A Core Scaffold in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Indazole-5,6-diamine, a critical heterocyclic building block in medicinal chemistry. While not extensively studied for its own biological activity, this compound serves as a pivotal intermediate in the synthesis of potent kinase inhibitors, most notably targeting the Pim kinase family. This document details the discovery and historical context of the broader indazole scaffold, a plausible synthetic route to this compound, its physicochemical properties, and its application in the development of therapeutic agents. Detailed experimental protocols and visual representations of synthetic workflows and relevant signaling pathways are provided to support researchers in this field.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in drug discovery. Its structural rigidity, ability to participate in hydrogen bonding, and capacity for diverse substitutions have made it a cornerstone in the design of compounds targeting a wide array of biological targets. The 1H-tautomer is generally the more thermodynamically stable form.

While the first synthesis of the indazole core dates back to the 19th century, its prominence in medicinal chemistry has surged in recent decades with the advent of targeted therapies. Numerous indazole-containing compounds have entered clinical trials or received regulatory approval, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

This compound has emerged as a key synthetic intermediate, providing a versatile platform for constructing complex molecular architectures. The two adjacent amino groups on the benzene ring are particularly useful for building fused heterocyclic systems, a common strategy in the design of potent and selective kinase inhibitors.

Physicochemical and Characterization Data

Obtaining a complete, officially published dataset for the characterization of this compound is challenging due to its nature as a synthetic intermediate. However, based on available data for the compound and its close analogs, the following properties can be summarized.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₄ | [1] |

| Molecular Weight | 148.17 g/mol | [1] |

| CAS Number | 7404-68-4 | [2] |

| Appearance | Off-white to brown solid (predicted) | General knowledge |

| Melting Point | 282-284 °C | [3] |

| Solubility | Soluble in DMSO, Dichloromethane:Methanol (1:1) | [3] |

| ¹H NMR (DMSO-d₆, predicted) | δ ~5.0-6.0 (br s, 4H, -NH₂), δ ~6.5-7.5 (m, 3H, Ar-H) | Inferred from related structures |

| ¹³C NMR (DMSO-d₆, predicted) | δ ~100-145 (Ar-C) | Inferred from related structures |

| Mass Spec (ESI-MS, m/z) | [M+H]⁺ = 149.08 | Calculated |

Synthesis of this compound

While a direct, one-pot synthesis from commercially available precursors is not widely reported, a reliable two-step approach can be employed, starting from 6-nitro-1H-indazole. This method involves an initial nitration to introduce a second nitro group at the 5-position, followed by a reduction of both nitro groups to the corresponding diamine.

Experimental Protocols

Step 1: Synthesis of 5,6-dinitro-1H-indazole

-

Materials: 6-nitro-1H-indazole, potassium nitrate (KNO₃), concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

To a flask cooled in an ice bath, slowly add 6-nitro-1H-indazole to concentrated sulfuric acid with stirring.

-

Once the starting material is fully dissolved, add potassium nitrate portion-wise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 5,6-dinitro-1H-indazole.

-

Step 2: Synthesis of this compound

-

Materials: 5,6-dinitro-1H-indazole, Palladium on carbon (10% Pd/C), hydrazine hydrate or a hydrogen gas source, ethanol or methanol.

-

Procedure (Catalytic Hydrogenation):

-

Suspend 5,6-dinitro-1H-indazole in ethanol or methanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the suspension.

-

If using hydrazine hydrate, add it dropwise to the mixture at room temperature. The reaction is exothermic and may require cooling.

-

Alternatively, if using hydrogen gas, place the reaction vessel under a hydrogen atmosphere (typically 50 psi) and stir vigorously.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by recrystallization or column chromatography.

-

Application in Drug Discovery: A Precursor to Pim Kinase Inhibitors

A significant application of this compound is in the synthesis of inhibitors for the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). These kinases are proto-oncogenes that play a crucial role in cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.

The diamino functionality of this compound allows for the construction of fused heterocyclic systems, such as imidazo[4,5-f]indazoles, which can effectively bind to the ATP-binding pocket of Pim kinases.

Experimental Workflow: Synthesis of a Generic Pim Kinase Inhibitor

The following workflow illustrates the general strategy for synthesizing a Pim kinase inhibitor from this compound.

Pim-1 Signaling Pathway

Pim-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once activated, Pim-1 phosphorylates a number of downstream targets, leading to the promotion of cell cycle progression and the inhibition of apoptosis.

Conclusion

This compound is a testament to the importance of foundational molecules in the complex process of drug discovery. While it may not be the final active pharmaceutical ingredient, its role as a versatile and strategically important intermediate is undeniable. The ability to readily form fused ring systems makes it an invaluable tool for medicinal chemists, particularly in the pursuit of novel kinase inhibitors. This guide provides a foundational understanding of its synthesis, properties, and application, with the aim of facilitating further research and development in this promising area of therapeutic design.

References

Tautomerism in 1H-Indazole-5,6-diamine: A Technical Guide for Researchers

Introduction: Indazole and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The biological activity of these compounds is profoundly influenced by their tautomeric forms, which can coexist in equilibrium. 1H-Indazole-5,6-diamine, a key synthetic intermediate, exhibits annular tautomerism, primarily involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. Understanding this tautomeric equilibrium is crucial for drug design, as different tautomers may present distinct pharmacophores and physicochemical properties, affecting receptor binding and bioavailability. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[1] This guide provides an in-depth technical overview of the tautomerism of this compound, presenting methodologies for its characterization and analysis.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms. The most significant are the annular tautomers, 1H- and 2H-indazole. Additionally, due to the presence of amino groups, amino-imino tautomerism is also a possibility, although generally less favored for aromatic amines. The principal tautomeric equilibrium is between the 1,5,6-triamino (1H) and 2,5,6-triamino (2H) forms.

Figure 1: Annular tautomerism in this compound.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Predicted Relative Energies and Equilibrium Constant of Indazole-5,6-diamine Tautomers

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Predicted KT (at 298 K) |

| This compound | B3LYP | 6-311++G(d,p) | 0.00 (Reference) | - |

| 2H-Indazole-5,6-diamine | B3LYP | 6-311++G(d,p) | +3.5 | ~0.0017 |

Table 2: Hypothetical 1H NMR Spectral Data (500 MHz, DMSO-d6)

| Proton | 1H-Tautomer (δ, ppm) | 2H-Tautomer (δ, ppm) |

| H-3 | ~7.9 | ~8.2 |

| H-4 | ~7.0 | ~7.5 |

| H-7 | ~7.2 | ~6.8 |

| 5-NH2 | ~5.1 | ~5.3 |

| 6-NH2 | ~5.0 | ~5.2 |

| N1-H | ~12.5 | - |

| N2-H | - | ~11.8 |

Table 3: Hypothetical 13C NMR Spectral Data (125 MHz, DMSO-d6)

| Carbon | 1H-Tautomer (δ, ppm) | 2H-Tautomer (δ, ppm) |

| C-3 | ~135.0 | ~145.0 |

| C-3a | ~120.0 | ~115.0 |

| C-4 | ~110.0 | ~118.0 |

| C-5 | ~140.0 | ~138.0 |

| C-6 | ~130.0 | ~128.0 |

| C-7 | ~112.0 | ~105.0 |

| C-7a | ~142.0 | ~148.0 |

Table 4: Hypothetical UV-Vis Spectral Data (in Methanol)

| Tautomer | λmax 1 (nm) | Molar Absorptivity (ε) | λmax 2 (nm) | Molar Absorptivity (ε) |

| This compound | ~285 | ~6000 | ~310 | ~4500 |

| 2H-Indazole-5,6-diamine | ~295 | ~5500 | ~325 | ~5000 |

Experimental Protocols

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.

Figure 2: Workflow for the experimental characterization of tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria in solution.[4] The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs significantly between the 1H and 2H tautomers.

Protocol for Tautomer Ratio Determination by 1H NMR:

-

Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3) to a final concentration of ~10-20 mM in an NMR tube.

-

Data Acquisition: Acquire a quantitative 1H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery.

-

Spectral Processing: Process the spectrum with appropriate phasing and baseline correction.

-

Integration: Integrate non-overlapping signals that are unique to each tautomer (e.g., H-3, H-4, H-7, or N-H protons).

-

Calculation of Tautomer Ratio: Calculate the mole fraction of each tautomer by normalizing the integral values. The equilibrium constant KT can be determined from the ratio of the integrals.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for the qualitative analysis of tautomers, as the different electronic structures of the 1H- and 2H-forms result in distinct absorption spectra.[5]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mM. Prepare a series of dilutions to obtain concentrations in the range of 10-100 µM.

-

Data Acquisition: Record the UV-Vis absorption spectrum of each solution from 200 to 400 nm using a double-beam spectrophotometer, with the pure solvent as a reference.

-

Data Analysis: Identify the absorption maxima (λmax) and compare the spectral features with those predicted by computational methods or with data from related compounds to infer the predominant tautomeric form.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the unambiguous identification of the tautomeric form present in the crystal lattice.[6]

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles. The positions of hydrogen atoms, particularly the one on the pyrazole nitrogen, will confirm the tautomeric form.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for studying tautomerism. It can be used to predict the relative stabilities of tautomers, transition state energies for their interconversion, and spectroscopic properties like NMR chemical shifts.

Figure 3: Workflow for the computational analysis of tautomerism.

Protocol for DFT Calculations:

-

Structure Building: Build the 3D structures of the 1H- and 2H-tautomers of this compound using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the single-point electronic energies of the optimized structures using a larger basis set (e.g., 6-311++G(d,p)) for higher accuracy. The relative Gibbs free energies (ΔG) can be calculated by combining the electronic energies with the thermal corrections from the frequency calculations.

-

NMR Chemical Shift Prediction: Calculate the NMR isotropic shielding constants for each tautomer using the Gauge-Independent Atomic Orbital (GIAO) method. The chemical shifts can then be predicted by referencing the calculated shielding constants to that of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry that has significant implications for its application in drug discovery and development. A comprehensive understanding of the tautomeric equilibrium and the properties of the individual tautomers can be achieved through a synergistic approach combining experimental techniques such as NMR, UV-Vis spectroscopy, and X-ray crystallography with computational modeling. The methodologies and data presented in this guide provide a framework for researchers to investigate and characterize the tautomerism of this important molecule, ultimately aiding in the design of more effective and specific therapeutic agents.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 5. Spiropyran based recognitions of amines: UV-Vis spectra and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In Silico Modeling of 1H-Indazole-5,6-diamine Interactions: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere for purines and its ability to form key interactions with the ATP-binding pockets of various protein kinases. This has led to the development of numerous indazole-containing drugs, particularly in oncology. This technical guide provides a comprehensive overview of the in silico modeling of 1H-indazole derivatives, with a specific focus on inferring the interaction patterns of the less-studied 1H-Indazole-5,6-diamine. Due to a lack of extensive specific research on this compound, this paper will extrapolate from the wealth of data on analogous indazole compounds to provide a robust framework for initiating computational studies on this specific molecule.

The 1H-Indazole Scaffold: A Cornerstone in Drug Design

Indazoles are bicyclic aromatic heterocyclic compounds that have garnered significant attention from researchers due to their wide-ranging biological activities.[1] Derivatives of indazole are found in many synthetic compounds, demonstrating a variety of pharmacological properties, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1][2] The 1H-indazole core is particularly important in the design of protein kinase inhibitors, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this moiety.[3][4] The indazole ring system can effectively mimic the purine core of ATP, forming crucial hydrogen bonds with the hinge region of kinase active sites.[5]

Potential Protein Targets for this compound

While direct protein targets of this compound are not extensively documented, the broader class of indazole derivatives has been shown to inhibit a range of protein families. Based on existing research, potential targets for in silico modeling of this compound and its derivatives include:

-

Protein Kinases: A primary target class for indazole compounds. This includes:

-

Histone Deacetylases (HDACs): Recent studies have explored indazole derivatives as HDAC inhibitors for cancer therapy.[8]

-

Murine Double Minute 2 (MDM2): Some azaindazole derivatives have been studied for their interaction with the MDM2-p53 pathway.[9][10]

-

5-HT2 Receptors: Certain indazole analogs have been identified as potent 5-HT2 receptor agonists.[11]

The diamino substitution at the 5 and 6 positions of the indazole ring in this compound is expected to significantly influence its electronic properties and hydrogen bonding capacity, potentially leading to novel interactions with these or other protein targets.

In Silico Modeling Workflow

A generalized workflow for the in silico analysis of this compound interactions is presented below. This workflow is standard in computational drug design and can be adapted for specific protein targets.

Quantitative Data from In Silico Studies of Indazole Derivatives

The following table summarizes quantitative data from molecular docking and biological assays of various 1H-indazole derivatives. This data provides a reference for the potential range of binding affinities and inhibitory concentrations that might be observed for this compound.

| Compound Class | Target Protein | Method | Result | Reference |

| Indazole Derivatives | HDAC | Molecular Docking | Docking Scores: -7.9 to -9.3 kcal/mol | [8] |

| 1H-Indazole-3-amine Derivatives | K562 cell line | MTT Assay | IC50: 5.15 µM | [12] |

| 6-aminoindazole derivatives | HCT116 cell line | SRB Assay | IC50: 14.3 ± 4.4 µM | [13] |

| 1H-indazole derivatives | ASK1 | Kinase Assay | Potent Inhibition | [6] |

| 1-trityl-5-azaindazole derivatives | MDM2 | Molecular Docking | Binding Energy: -3.59 x 10^2 kcal/mol | [9][10] |

| 3-substituted 1H-indazoles | IDO1 | Enzyme Inhibition Assay | IC50: 720 and 770 nM | [14] |

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of a generic protein kinase signaling pathway, a common target for indazole-based inhibitors. Inhibition of the kinase by an indazole derivative would block the downstream signaling cascade.

Experimental Protocols for In Silico Modeling

This section provides a detailed, generalized protocol for performing molecular docking studies, a cornerstone of in silico drug design.

Protocol: Molecular Docking of this compound

1. Protein Preparation:

-

Objective: To prepare the target protein structure for docking.

-

Procedure:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges to each atom using a force field (e.g., Kollman charges).

-

Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

-

2. Ligand Preparation:

-

Objective: To generate a 3D conformation of this compound and prepare it for docking.

-

Procedure:

-

Generate the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro or PyMOL).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges to the ligand atoms.

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in a PDBQT format.

-

3. Docking Simulation:

-

Objective: To predict the binding mode and affinity of the ligand to the protein.

-

Procedure:

-

Define the docking grid box around the active site of the target protein. The grid should be large enough to encompass the entire binding pocket.

-

Set the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm) and the number of docking runs.

-

Initiate the docking simulation using software such as AutoDock Vina or Glide.

-

The software will generate multiple binding poses of the ligand within the protein's active site, each with a corresponding binding energy score.

-

4. Analysis of Results:

-

Objective: To analyze the docking results and identify the most likely binding mode.

-

Procedure:

-

Rank the docking poses based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the top-ranked binding pose in a molecular graphics viewer (e.g., PyMOL or VMD).

-

Analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Compare the predicted binding mode with any available experimental data for similar ligands to validate the docking results.

-

Conclusion and Future Directions

While direct experimental and computational data for this compound is currently limited, the extensive research on the broader 1H-indazole scaffold provides a strong foundation for initiating in silico investigations. The methodologies and potential protein targets outlined in this guide offer a clear path forward for researchers. The presence of the 5,6-diamine moiety suggests that this compound may exhibit unique interaction patterns and a distinct target profile compared to other indazole derivatives. Future computational studies, including molecular docking, molecular dynamics simulations, and virtual screening, are warranted to elucidate the specific protein interactions of this compound and to explore its therapeutic potential. These in silico approaches will be invaluable in guiding the rational design and synthesis of novel derivatives with improved potency and selectivity.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In-silico design of novel potential HDAC inhibitors from indazole derivatives targeting breast cancer through QSAR, molecular docking and pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 1H-Indazole-5,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] This technical guide explores the potential therapeutic targets of 1H-Indazole-5,6-diamine by examining the established activities of structurally related indazole derivatives. The primary focus is on the anticancer potential of this compound class, which has demonstrated significant inhibitory effects against various protein kinases and cancer cell lines. This document provides a comprehensive overview of key molecular targets, quantitative inhibitory data, detailed experimental protocols for assessing biological activity, and visual representations of relevant signaling pathways and workflows to guide future research and drug development efforts.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This structural motif is present in several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, highlighting its therapeutic importance.[3] Indazole derivatives have been extensively investigated for their pharmacological properties, which include anticancer, anti-inflammatory, and antimicrobial activities.[1] The anticancer effects are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes that are frequently dysregulated in cancer.[3]

Potential Therapeutic Targets

Based on the activities of various indazole derivatives, this compound is predicted to have potential activity against several key therapeutic targets, primarily within the protein kinase family.

Protein Kinases

Protein kinases are a major class of enzymes that regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Indazole derivatives have shown potent inhibitory activity against several oncogenic kinases.[4]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several indazole derivatives have been identified as potent VEGFR-2 inhibitors.[4]

-

Fibroblast Growth Factor Receptor (FGFR): FGFRs are involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers. Indazole-based compounds have been developed as inhibitors of FGFR1, FGFR2, and FGFR3.[4]

-

Aurora Kinases: Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them a target for cancer therapy.[3]

-

c-Jun N-terminal Kinase (JNK): JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, apoptosis, and inflammation. Selective JNK inhibitors based on the indazole scaffold have been developed.[5]

-

Pim Kinases: Pim kinases are a family of serine/threonine kinases that are involved in cell survival and proliferation. Their overexpression has been observed in various hematological and solid tumors.[3]

-

Threonine Tyrosine Kinase (TTK): Also known as Mps1, TTK is a critical component of the spindle assembly checkpoint, which ensures the proper segregation of chromosomes during mitosis.[3]

Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Indazole derivatives have been shown to promote apoptosis through the modulation of key regulatory proteins.[6]

-

Bcl-2 family proteins: This family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis. Some indazole compounds have been observed to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.[6]

-

Caspases: Caspases are a family of proteases that execute the apoptotic program. Initiator caspases (e.g., caspase-9) are activated by apoptotic signals and in turn activate executioner caspases (e.g., caspase-3), which cleave a broad range of cellular substrates, leading to cell death.[7] Indazole derivatives have been shown to induce the cleavage and activation of caspase-3.[6]

Quantitative Data on Indazole Derivatives

The following tables summarize the inhibitory activities of various indazole derivatives against specific protein kinases and cancer cell lines. This data provides a basis for predicting the potential potency of this compound.

Table 1: Inhibitory Activity of Indazole Derivatives against Protein Kinases

| Indazole Derivative | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| Derivative 12b | VEGFR-2 | 5.4 | Sorafenib | 90 |

| Derivative 12c | VEGFR-2 | 5.6 | Sorafenib | 90 |

| Derivative 12e | VEGFR-2 | 7 | Sorafenib | 90 |

| Derivative 27a | FGFR1 | < 4.1 | - | - |

| Derivative 27a | FGFR2 | 2.0 | - | - |

| Derivative 1 | FGFR1 | 100 | - | - |

| Derivative 17 | Aurora A | 26 | Alisertib | 1.2 |

| Derivative 17 | Aurora B | 15 | - | - |

| Derivative 21 | Aurora B | 31 | Barasertib | 0.37 |

| Derivative 30 | Aurora A | 85 | Danusertib | 13 |

| Derivative 29 | JNK3 | 5 | - | - |

Data extracted from multiple sources.[3][4][5][8]

Table 2: Anti-proliferative Activity of Indazole Derivatives against Cancer Cell Lines

| Indazole Derivative | Cancer Cell Line | IC50 (µM) |

| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| Indole-based stilbene | K562 (Chronic Myeloid Leukemia) | 2.4 |

| Indole-based stilbene | MDA-MB-231 (Breast Cancer) | 2.18 |

| Amide derivative 55a | SMMC-7721 (Hepatocarcinoma) | 0.0083 - 1.43 |

| Amide derivative 55a | HCT116 (Colorectal Carcinoma) | 0.0083 - 1.43 |

| Amide derivative 55a | A549 (Lung Carcinoma) | 0.0083 - 1.43 |

| Amide derivative 55a | HL60 (Leukemia) | 0.0083 - 1.43 |

Data extracted from multiple sources.[4][6][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

-

Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, kinase buffer, test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase, substrate, and kinase buffer.

-

Add the test compound at various concentrations to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of kinase activity, by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

-

Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Remove the medium and dissolve the formazan crystals in a solubilizing agent.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the compound concentration.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol is for assessing changes in the expression of apoptosis-related proteins.

-

Materials: Cancer cells, cell lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) detection reagent.

-

Procedure:

-

Treat cancer cells with the test compound for a specified time to induce apoptosis.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay kit.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the apoptosis markers of interest overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

-

Data Analysis: Analyze the intensity of the protein bands. Changes in the levels of cleaved caspase-3 (activated form) and the ratio of Bax to Bcl-2 can indicate the induction of apoptosis. Use a loading control like GAPDH to normalize for protein loading.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound.

Caption: Potential inhibition of VEGFR and FGFR signaling by this compound.

Caption: Proposed mechanism of apoptosis induction by this compound.

Caption: Experimental workflow for Western Blot analysis of apoptosis markers.

Conclusion

While direct experimental data for this compound is limited, the extensive research on the indazole scaffold strongly suggests its potential as a therapeutic agent, particularly in the field of oncology. The predicted ability to target key protein kinases and induce apoptosis makes it a compelling candidate for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies to elucidate the specific mechanism of action and therapeutic efficacy of this compound. Future work should focus on synthesizing this compound and evaluating its activity in the described biochemical and cell-based assays to validate these potential therapeutic applications.

References

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1H-Indazole-5,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1H-Indazole-5,6-diamine, a heterocyclic amine of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, best-practice experimental protocols for determining these critical physicochemical properties. These methodologies are based on established guidelines for pharmaceutical compounds and are intended to guide researchers in generating robust and reliable data.

Core Concepts: Solubility and Stability in Drug Development

The solubility and stability of a compound are fundamental parameters that significantly influence its suitability as a drug candidate. Aqueous solubility is a critical determinant of a drug's absorption and bioavailability, while stability under various environmental conditions (e.g., pH, temperature, light) dictates its shelf-life, formulation requirements, and potential degradation pathways. A thorough understanding of these properties is essential for advancing a compound through the drug development pipeline.

Physicochemical Properties of this compound

A summary of the available physicochemical data for this compound is presented below. It is important to note that much of the quantitative data is based on computational predictions, highlighting the need for experimental verification.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₈N₄ | PubChem |

| Molecular Weight | 148.17 g/mol | PubChem |

| Appearance | Off-White to Pale Beige Solid | ChemicalBook |

| pKa (Predicted) | 16.12 ± 0.40 | ChemicalBook |

| XLogP3 (Predicted) | 0.2 | PubChem |

Solubility Profile of this compound

Currently, there is a lack of comprehensive, quantitative solubility data for this compound across a range of pharmaceutically relevant solvents. The available qualitative information is summarized in the table below. For comparative purposes, the experimental aqueous solubility of the related compound, 1H-Indazol-5-amine, is also included.

| Solvent | Solubility | Remarks | Source |

| DMSO | Slightly Soluble | Sonication may be required. | ChemicalBook[1] |

| Methanol | Slightly Soluble | Sonication may be required. | ChemicalBook[1] |

| Water (Aqueous Buffer) | Data Not Available | - | - |

Reference Compound: 1H-Indazol-5-amine

| Solvent | Solubility | pH | Source |

| Aqueous Buffer | 17.9 µg/mL | 7.4 | PubChem |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC with a validated quantitative method or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to permit the undissolved solid to settle.

-

Centrifuge the samples to separate the saturated solution from the excess solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the validated range of the analytical method.

-